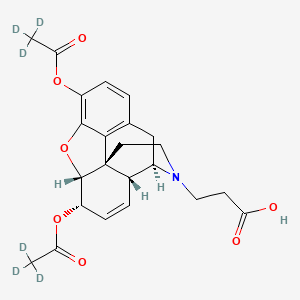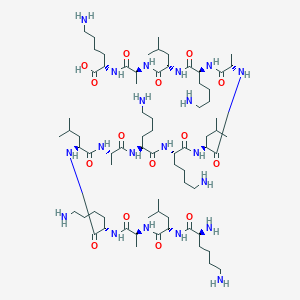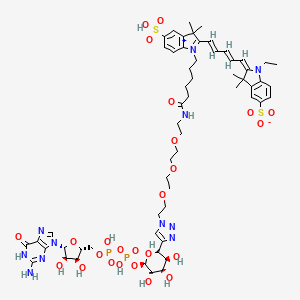
Heroin-CH2-acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heroin-CH2-acid-d6 is a deuterated derivative of heroin, a semi-synthetic opioid derived from morphine. This compound is primarily used in scientific research, particularly in the development of heroin vaccines and in studies related to opioid receptors and addiction mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heroin-CH2-acid-d6 involves the deuteration of heroin, which is achieved by replacing hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. the general approach involves the large-scale synthesis of deuterated compounds, which requires advanced facilities and strict regulatory compliance due to the nature of the substance .
Análisis De Reacciones Químicas
Types of Reactions
Heroin-CH2-acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of heroin to its oxidized forms, such as morphine and other metabolites.
Reduction: Reduction reactions can convert heroin back to its precursor forms.
Substitution: This involves the replacement of functional groups within the molecule, often used in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., citric acid, ascorbic acid), bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include morphine, 6-monoacetylmorphine, and other metabolites that are significant in the study of opioid pharmacology .
Aplicaciones Científicas De Investigación
Heroin-CH2-acid-d6 has several scientific research applications:
Chemistry: Used in the study of deuterated compounds and their properties.
Biology: Helps in understanding the metabolic pathways of opioids.
Medicine: Aids in the development of heroin vaccines and in the study of addiction mechanisms.
Industry: Utilized in the production of specialized research chemicals
Mecanismo De Acción
Heroin-CH2-acid-d6 exerts its effects by binding to opioid receptors in the brain, particularly the mu-opioid receptors. This binding leads to the inhibition of neurotransmitter release and the hyperpolarization of neurons, resulting in the characteristic effects of opioids such as analgesia and euphoria . The molecular targets and pathways involved include the activation of G-protein coupled receptors and the modulation of neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: The natural precursor of heroin, used for pain relief.
6-Monoacetylmorphine: An intermediate in the metabolism of heroin.
Uniqueness
Heroin-CH2-acid-d6 is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for the study of metabolic pathways and the development of more effective treatments for opioid addiction .
Propiedades
Fórmula molecular |
C23H25NO7 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
3-[(4R,4aR,7S,7aR,12bS)-7,9-bis[(2,2,2-trideuterioacetyl)oxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1/i1D3,2D3 |
Clave InChI |
CLAQKZWDSGTQAX-RKTNQOIVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C([2H])([2H])[2H])CCN3CCC(=O)O |
SMILES canónico |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)






![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)
